Kalium-3-trifluorboratopropionatmethylester

Übersicht

Beschreibung

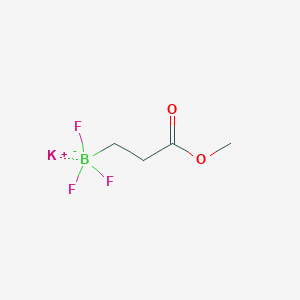

Potassium 3-trifluoroboratopropionate methyl ester is a useful research compound. Its molecular formula is C4H7BF3KO2 and its molecular weight is 194 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 3-trifluoroboratopropionate methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 3-trifluoroboratopropionate methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 3-trifluoroboratopropionate methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalysator in der organischen Synthese

Kalium-3-trifluorboratopropionatmethylester wurde als Katalysator in der organischen Synthese eingesetzt . Als Katalysator beschleunigt er chemische Reaktionen, ohne selbst verbraucht zu werden, was ihn zu einem wertvollen Werkzeug in verschiedenen organischen Syntheseprozessen macht .

Ligand in der Koordinationschemie

Diese Verbindung dient auch als Ligand in der Koordinationschemie . Ein Ligand ist ein Ion oder Molekül, das an ein zentrales Metallatom bindet, um einen Koordinationskomplex zu bilden . Diese Eigenschaft ist in vielen chemischen Reaktionen und Prozessen entscheidend .

Entschützung von Alkoholen

Es wird als Reagenz zur Entschützung von Alkoholen verwendet . Entschützung ist eine chemische Reaktion, bei der eine Schutzgruppe von einem Molekül entfernt wird . Dies ist ein kritischer Schritt in vielen organischen Syntheseprozessen .

Synthese von Aminosäuren und Peptiden

Die Verbindung findet Anwendung bei der Synthese verschiedener Verbindungen, einschließlich Aminosäuren und Peptide . Aminosäuren und Peptide sind grundlegende Bestandteile von Proteinen und haben zahlreiche biologische Funktionen .

Synthese von Nukleinsäuren

Es wird auch bei der Synthese von Nukleinsäuren verwendet . Nukleinsäuren wie DNA und RNA sind essentielle Moleküle in allen Lebensformen .

Polymersynthese

This compound wurde in der Polymersynthese eingesetzt, insbesondere bei der Herstellung von Polyurethanen und Polyamiden . Diese Polymere haben eine breite Palette von Anwendungen, von Textilien und Verpackungen bis hin zur Automobil- und Luftfahrtindustrie .

Bildung von Komplexen mit Metallionen

Als Lewis-Base bildet this compound Komplexe mit anderen Molekülen, insbesondere Metallionen . Diese einzigartige Fähigkeit, Komplexe zu bilden, macht es zu einem wertvollen Reagenz in der organischen Synthese und ermöglicht verschiedene chemische Umwandlungen .

Enantioselektive Synthese von α-Aminosäureestern

Die Verbindung wurde bei der enantioselektiven Synthese von α-Aminosäureestern durch die Petasis-Borono-Mannich-Mehrkomponentenreaktion eingesetzt . Diese Reaktion ermöglicht den direkten Zugang zu optisch aktiven α-Aminosäureestern mit mittleren bis guten Ausbeuten und Enantioselektivitäten .

Wirkmechanismus

Target of Action

Potassium 3-trifluoroboratopropionate methyl ester is an organoboronic ester that has been widely employed in diverse applications, ranging from organic synthesis to laboratory experiments . It primarily targets metal ions, forming complexes with them .

Mode of Action

Acting as a Lewis base, Potassium 3-trifluoroboratopropionate methyl ester forms complexes with other molecules, particularly metal ions . This unique ability to form complexes renders it a valuable reagent in organic synthesis, facilitating diverse chemical transformations .

Biochemical Pathways

Potassium 3-trifluoroboratopropionate methyl ester has found utility as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids . Furthermore, it has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides .

Result of Action

The molecular and cellular effects of Potassium 3-trifluoroboratopropionate methyl ester’s action are largely dependent on the specific chemical transformations it facilitates. For instance, in the synthesis of amino acids, peptides, and nucleic acids, it can contribute to the formation of key bonds and structures .

Biochemische Analyse

Biochemical Properties

Potassium 3-trifluoroboratopropionate methyl ester plays a crucial role in various biochemical reactions. It acts as a Lewis base, forming complexes with other molecules, particularly metal ions . This ability to form complexes facilitates diverse chemical transformations. The compound is also used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . It interacts with enzymes, proteins, and other biomolecules, aiding in the synthesis of amino acids, peptides, and nucleic acids .

Cellular Effects

Potassium 3-trifluoroboratopropionate methyl ester influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and other biomolecules can lead to changes in cellular activities, including the regulation of metabolic pathways and the modulation of enzyme activities . These effects can vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of Potassium 3-trifluoroboratopropionate methyl ester involves its ability to form complexes with metal ions and other molecules. This interaction facilitates diverse chemical transformations and influences enzyme activities . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, it can induce changes in gene expression, leading to alterations in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 3-trifluoroboratopropionate methyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular activities and metabolic pathways, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Potassium 3-trifluoroboratopropionate methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular activities and metabolic processes . Threshold effects have been observed in studies, indicating that the compound’s impact on cellular functions is dose-dependent.

Metabolic Pathways

Potassium 3-trifluoroboratopropionate methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions and other molecules plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in enzyme activities and the regulation of metabolic processes.

Transport and Distribution

The transport and distribution of Potassium 3-trifluoroboratopropionate methyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

Potassium 3-trifluoroboratopropionate methyl ester exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its involvement in biochemical reactions. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular functions.

Biologische Aktivität

Introduction

Potassium 3-trifluoroboratopropionate methyl ester (CAS Number: 1023357-63-2) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C4H7BF3KO2

- Molecular Weight : 194.002 g/mol

- Purity : 96%

The compound is characterized by the presence of a trifluoroborate moiety, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that boron compounds, including potassium trifluoroborate salts, exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis and interfering with metabolic pathways essential for microbial growth. For instance, studies have shown that boron compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Neuroprotective Effects

Boron compounds have been linked to neuroprotective effects through modulation of signaling pathways involved in neuronal survival. For example, the activation of the PI3K-Akt pathway has been associated with neuroprotection against excitotoxicity . Although specific studies on potassium 3-trifluoroboratopropionate methyl ester are lacking, its potential to influence similar pathways warrants further investigation.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various boron compounds, potassium trifluoroborate salts were tested against several pathogens. The results indicated a significant inhibition zone against E. coli and S. aureus, demonstrating the compound's potential as an antimicrobial agent .

Cancer Cell Line Studies

While direct studies on potassium 3-trifluoroboratopropionate methyl ester are sparse, related compounds such as bortezomib have shown promising results in inhibiting cancer cell proliferation through proteasome inhibition and apoptosis induction . This suggests that potassium 3-trifluoroboratopropionate methyl ester may exhibit similar properties.

Research Findings Summary

Eigenschaften

IUPAC Name |

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWJZDRICBCMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674901 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023357-63-2 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.